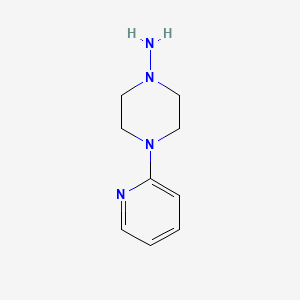

4-(Pyridin-2-yl)piperazin-1-amine

Description

General Importance in Drug Discovery and Chemical Biology

The piperazine (B1678402) moiety, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a common feature in numerous approved drugs. Its popularity stems from its ability to improve the pharmacokinetic profile of drug candidates. The basic nature of the piperazine nitrogens allows for salt formation, which can enhance solubility and facilitate formulation. Furthermore, the piperazine ring can exist in a stable chair conformation, providing a rigid linker between different pharmacophoric groups, which can be crucial for optimal interaction with biological targets.

The pyridine (B92270) ring, an aromatic six-membered heterocycle containing one nitrogen atom, is also a cornerstone in drug design. epa.gov Its presence can significantly influence a molecule's biological activity, metabolic stability, and permeability. epa.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The aromatic nature of the pyridine ring also allows for a variety of chemical modifications, enabling the fine-tuning of a compound's electronic and steric properties.

The combination of these two scaffolds in the form of pyridylpiperazines has been explored in a wide range of therapeutic areas. These include, but are not limited to, the development of antipsychotic, antihistamine, antianginal, and anticancer agents. wisdomlib.org The versatility of this scaffold allows medicinal chemists to modulate the properties of a lead compound to achieve the desired biological effect.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-pyridin-2-ylpiperazin-1-amine |

InChI |

InChI=1S/C9H14N4/c10-13-7-5-12(6-8-13)9-3-1-2-4-11-9/h1-4H,5-8,10H2 |

InChI Key |

IHQKKOYVYPDVJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)N |

Origin of Product |

United States |

Research Context and Scope for 4 Pyridin 2 Yl Piperazin 1 Amine and Its Analogs

While the broader class of pyridylpiperazines has been extensively studied, specific academic research focusing solely on 4-(Pyridin-2-yl)piperazin-1-amine (B6259474) is limited in the public domain. However, the study of its close analogs provides a valuable framework for understanding its potential biological significance and the types of research it could be relevant to.

Research into derivatives of 1-(pyridyl)piperazine has revealed a range of biological activities. For instance, a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and evaluated as urease inhibitors. frontiersin.orgnih.govnih.gov Urease is an enzyme that plays a key role in the survival of pathogenic bacteria such as Helicobacter pylori, the causative agent of gastric ulcers. frontiersin.orgnih.govnih.gov The study identified compounds with potent urease inhibitory activity, suggesting that the pyridylpiperazine scaffold could be a promising starting point for the development of new antibacterial agents. frontiersin.orgnih.govnih.gov

In another line of research, analogs of 4-(pyridin-2-yl)piperazine have been investigated for their potential as selective serotonin (B10506) reuptake inhibitors (SSRIs), a major class of antidepressants. The ability of the piperazine (B1678402) and pyridine (B92270) moieties to interact with key residues in the serotonin transporter makes this scaffold a relevant area of exploration for new central nervous system agents.

The primary amino group at the 1-position of the piperazine ring in this compound offers a reactive handle for further chemical modifications. This allows for the synthesis of a diverse library of derivatives where different functional groups can be introduced to probe structure-activity relationships and optimize biological activity.

An in-depth examination of the synthetic pathways leading to this compound and its derivatives reveals a landscape of versatile and evolving chemical strategies. This class of compounds, centered around a pyridine ring linked to a piperazine moiety, is a significant scaffold in medicinal chemistry. The methodologies for their creation range from classical condensation reactions to modern catalyzed cross-coupling, each offering distinct advantages in terms of efficiency, substrate scope, and scalability. This article focuses exclusively on the synthetic methodologies for this important chemical entity and its analogs.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in determining the structure of "4-(Pyridin-2-yl)piperazin-1-amine" by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of related piperazine (B1678402) compounds, the protons of the piperazine ring typically appear as multiplets in the aliphatic region. For instance, in a study of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, the four protons on the piperazine ring adjacent to the furoyl group (CH₂-3' and CH₂-5') appeared as a broad singlet at δ 3.84 ppm, while the other four protons (CH₂-2' and CH₂-6') were observed as a broad singlet at δ 2.54 ppm. researchgate.net For 2-(1-Piperazinyl)pyrimidine, the protons on the piperazine ring show signals at δ 3.782 (t, 4H) and δ 2.901 (t, 4H). chemicalbook.com The protons of the pyridine (B92270) ring in 1-(2-Pyridyl)piperazine (B128488) exhibit characteristic shifts in the aromatic region of the spectrum. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In derivatives of piperazine, the carbon atoms of the piperazine ring typically resonate at distinct chemical shifts. For example, in a series of piperazine hybrid molecules, the two CH₂ carbons of the piperazine ring showed signals at approximately 52 ppm and 46 ppm. lew.ro The carbon atoms of the pyridine ring will exhibit signals in the aromatic region, with their exact chemical shifts influenced by the substitution pattern. Predicted ¹³C NMR data for a related compound shows various signals corresponding to the different carbon environments within the molecule. np-mrd.org

Table 1: Representative ¹H NMR Data for Piperazine Derivatives

| Compound | Piperazine Protons (δ, ppm) | Reference |

|---|---|---|

| N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | 3.84 (br. s, 4H), 2.54 (br. s, 4H) | researchgate.net |

| 2-(1-Piperazinyl)pyrimidine | 3.782 (t, 4H), 2.901 (t, 4H) | chemicalbook.com |

Table 2: Representative ¹³C NMR Data for Piperazine Derivatives

| Compound | Piperazine Carbons (δ, ppm) | Reference |

|---|---|---|

| Piperazine Hybrid Molecules | ~52, ~46 | lew.ro |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features. In the analysis of piperazine derivatives, the mass spectrum will show a molecular ion peak corresponding to the mass of the parent molecule. For instance, the predicted mass spectrum of 4-{2-[4-(2-aminoethyl)piperazin-1-yl]pyridin-4-yl}-n-(3-chloro-4-methylphenyl)pyrimidin-2-amine shows a prominent [M+H]⁺ adduct at an m/z of 424.20110. uni.lu The fragmentation pattern can reveal the loss of specific substructures, such as the pyridine or piperazine rings, providing further structural confirmation. researchgate.net

Table 3: Predicted Mass Spectrometry Data for a Piperazine Derivative

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 424.20110 | 205.4 | uni.lu |

| [M+Na]⁺ | 446.18304 | 211.5 | uni.lu |

| [M-H]⁻ | 422.18654 | 209.8 | uni.lu |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of "this compound," characteristic absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic pyridine ring and the aliphatic piperazine ring, and C-N stretching vibrations. For a related compound, 1-(pyrid-4-yl)piperazine, vibrational spectral analysis was carried out using FT-IR and FT-Raman spectroscopy to make complete vibrational assignments. nih.gov The IR spectrum of 1-(2-pyridyl)piperazine shows distinct peaks in the gas phase. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. The crystal structures of several salts of related pyrimidylpiperazine cations have been determined. nih.govnih.gov In these structures, the piperazine ring typically adopts a chair conformation. nih.govnih.gov For example, in the crystal structure of 4-(pyrimidin-2-yl)piperazin-1-ium chloride, the piperazine ring is in a chair conformation, and the crystal packing is stabilized by N—H⋯Cl hydrogen bonds, forming zigzag chains. nih.gov Similarly, the crystal structure of 4-(pyrimidin-2-yl)piperazin-1-ium (E)-3-carboxyprop-2-enoate also reveals a slightly distorted chair conformation for the piperazinium ring. nih.gov These studies provide precise bond lengths, bond angles, and details of intermolecular interactions in the solid state.

Table 4: Crystal Data for a Related Piperazinium Salt

| Parameter | Value | Reference |

|---|---|---|

| Compound | 4-(pyrimidin-2-yl)piperazin-1-ium (E)-3-carboxyprop-2-enoate | nih.gov |

| Molecular Formula | C₈H₁₃N₄⁺·C₄H₃O₄⁻ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 12.3425 (5) | nih.gov |

| b (Å) | 7.0365 (3) | nih.gov |

| c (Å) | 14.7178 (6) | nih.gov |

| β (°) | 94.213 (3) | nih.gov |

| V (ų) | 1274.77 (9) | nih.gov |

Pharmacological and Biological Activity Profiles of 4 Pyridin 2 Yl Piperazin 1 Amine Derivatives

Modulation of Key Biological Targets

Derivatives of 4-(pyridin-2-yl)piperazin-1-amine (B6259474) have shown significant promise as modulators of several critical biological targets. Their unique structural features allow for potent and often selective interactions with the active sites of various enzymes, leading to the inhibition or modulation of their catalytic activity. The following sections will detail the research findings related to the interaction of these derivatives with key protein kinases and other enzymes.

G-Protein Coupled Receptor (GPCR) Interactions

The arylpiperazine scaffold, a core component of many this compound derivatives, is recognized as a "privileged scaffold" in medicinal chemistry, particularly for its interaction with aminergic G protein-coupled receptors (GPCRs). mdpi.comnih.govresearchgate.net This structural motif is versatile and allows for modifications that can fine-tune affinity, selectivity, and functional activity at various neurotransmitter receptors, making it a key element in the design of drugs targeting the central nervous system. mdpi.comnih.govresearchgate.net

Derivatives of this compound exhibit significant and often selective modulation of dopamine (B1211576) receptor subtypes, particularly D2 and D3. The high sequence homology between these subtypes presents a challenge, but structural modifications have yielded ligands with high D3 selectivity. acs.org

Research has focused on N-{4-[4-(aryl)piperazin-1-yl]butyl}arylcarboxamides. The substitution on the N-arylpiperazine moiety significantly influences binding affinity. For instance, replacing an unsubstituted phenylpiperazine with a 2-methoxyphenyl group enhances D3 affinity threefold, while a 2,3-dichlorophenyl substitution results in subnanomolar D3 affinity. acs.org One of the most promising selective ligands, compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide), demonstrated a Kᵢ of 0.7 nM at the human D3 receptor and was 133-fold more selective for D3 over the D2L receptor. acs.org In functional assays, it acted as a potent D3 antagonist with an EC50 of 3.0 nM. acs.org

Another series of N-phenylpiperazine analogs also showed high affinity and selectivity for the D3 receptor. Compound 6a was found to bind to the human D3 dopamine receptor with a high affinity (Kᵢ = 0.2 nM) and demonstrated over 150-fold selectivity versus the D2 receptor. mdpi.com

The 4-arylpiperazine scaffold is a cornerstone for developing highly selective ligands for the 5-HT1A receptor. semanticscholar.org Structural modifications, such as the introduction of a (2-methoxyphenyl)piperazine motif, have been shown to produce highly potent 5-HT1A ligands. semanticscholar.org

For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (Compound 8) and its 3,5-dimethyl derivative (Compound 10) proved to be highly selective ligands for the 5-HT1A receptor, with binding constants (Kᵢ) of 1.2 nM and 21.3 nM, respectively. semanticscholar.org

Other studies have explored N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro derivatives. Compounds with an ethylene spacer and a cyclohexane moiety attached to the pyrrolidine-2,5-dione ring were identified as potent 5-HT1A ligands, with Kᵢ values ranging from 2.7 to 5.1 nM. nih.gov Some derivatives also showed distinct affinity for 5-HT2A receptors, with in vivo tests classifying them as potential 5-HT2A antagonists. nih.govnih.gov

Derivatives containing the piperazine (B1678402) moiety are known to interact with various histamine (B1213489) receptor subtypes. Cetirizine, a well-known second-generation antihistamine, is a piperazine derivative and a selective H1 histamine receptor antagonist. ijrrjournal.com Research into 4-(diphenylmethyl)-1-piperazine derivatives has also identified moderate to potent H1-receptor antagonists. nih.gov

Activity at the H3 receptor has also been a focus of investigation. A series of piperidine-containing carbamates were synthesized as potential H3 antagonists, with compound 14 showing a pA2 value of 7.2 in vitro. nih.gov

Furthermore, the H4 receptor, primarily found on hematopoietic cells, has become a target for inflammatory conditions. jwatch.org The development of H4 antagonists is an active area of research, with some compounds entering clinical trials. ijrrjournal.comjwatch.org The potential for creating hybrid drugs that combine H1 and H2 antagonist properties within a single molecule has also been explored, linking pharmacophores via a piperazine system. drugbank.com

Research has been conducted on 4-substituted piperidine (B6355638) and piperazine compounds to develop ligands with a balanced affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). nih.govnih.govresearchgate.net Such a profile is of interest because concomitant interaction with DOR may mitigate the undesirable side effects associated with MOR agonists, such as tolerance and dependence. nih.govnih.gov

In one study, a series of compounds based on a tetrahydroquinoline scaffold was synthesized. nih.govnih.gov The replacement of a piperidine core with a piperazine ring was found to be inconsequential to the binding profile, maintaining a balanced, low nanomolar affinity for both MOR and DOR. nih.gov Several of these piperazine analogues displayed good efficacy at MOR while simultaneously acting as DOR antagonists. nih.govnih.gov

The α7 nicotinic acetylcholine receptor (nAChR) is a therapeutic target for cognitive disorders, and positive allosteric modulators (PAMs) are a key area of research. nih.govacs.org PAMs enhance the receptor's response to the endogenous agonist, acetylcholine, rather than directly activating the receptor themselves. acs.org

A novel piperazine-containing molecule, 3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide (B-973), has been identified as a potent PAM of the α7 receptor. nih.gov Electrophysiological studies characterized its activity, showing that at a concentration of 1µM, B-973 potentiated peak acetylcholine-induced currents six-fold and significantly slowed channel desensitization. nih.gov This resulted in a remarkable 6900-fold increase in total charge transfer. nih.gov

The EC50 of B-973 was determined to be approximately 0.3 µM. nih.govrndsystems.com Furthermore, B-973 increased the potency of acetylcholine, shifting its EC50 value from 0.30 mM to 0.007 mM. nih.gov At higher concentrations (>1µM), B-973 can also function as an allosteric agonist (ago-PAM), directly activating the receptor in the absence of acetylcholine. nih.govnih.gov

Other Enzyme and Transporter Inhibition

Beyond the primary targets, derivatives of this compound have been investigated for their inhibitory effects on a range of other enzymes and transporters, revealing a broader pharmacological profile. These interactions are crucial for understanding the full spectrum of their biological activities and potential therapeutic applications.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Derivatives incorporating the pyridinylpiperazine scaffold have been evaluated for their ability to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neurotransmitters.

A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their MAO-A and MAO-B inhibitory activities. Among these, certain compounds demonstrated selective inhibition of MAO-A. Specifically, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate exhibited selective MAO-A inhibitory activity with IC50 values of 23.10 µM and 24.14 µM, respectively nih.govnih.gov.

In another study, twelve pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety were assessed for their inhibitory effects on both MAO-A and MAO-B. One compound, designated as T6, emerged as a highly potent MAO-B inhibitor with an IC50 value of 0.013 µM. Another derivative, T3, also showed significant MAO-B inhibition with an IC50 of 0.039 µM. Both T3 and T6 were determined to be reversible and competitive inhibitors of MAO-B, with Ki values of 0.014 µM and 0.0071 µM, respectively nih.gov.

Furthermore, a study of 24 pyridazinobenzylpiperidine derivatives revealed that most compounds exhibited greater inhibition of MAO-B than MAO-A. Compound S5 was the most potent MAO-B inhibitor in this series, with an IC50 value of 0.203 μM, and it displayed a selectivity index of 19.04 for MAO-B over MAO-A nih.govfrontiersin.orgacs.org. Kinetic studies confirmed that compound S5 is a competitive and reversible inhibitor of MAO-B, with a Ki value of 0.155 ± 0.050 μM frontiersin.orgacs.org.

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate | MAO-A | 23.10 | - | - |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate | MAO-A | 24.14 | - | - |

| T6 (pyridazinone derivative) | MAO-B | 0.013 | 0.0071 | Reversible, Competitive |

| T3 (pyridazinone derivative) | MAO-B | 0.039 | 0.014 | Reversible, Competitive |

| S5 (pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | 0.155 ± 0.050 | Reversible, Competitive |

Cytochrome P450 (CYP51) Inhibition

The this compound scaffold has been incorporated into molecules designed to inhibit cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase. This enzyme is a key component in the biosynthesis of ergosterol in fungi and cholesterol in mammals, making it a target for antifungal and antiparasitic agents.

A series of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 (TcCYP51) have been developed. These compounds, which feature a pyridinyl-amino linkage, have demonstrated low nanomolar binding affinity to TcCYP51 and significant activity against T. cruzi amastigotes nih.gov. For example, compounds 27i and 27r showed potent activity with EC50 values of 14–18 nM nih.gov. The binding mode of these inhibitors has been characterized by X-ray crystallography, revealing key interactions within the active site of the enzyme acs.org.

In the context of antifungal research, novel triazole compounds containing a piperazine moiety have been synthesized and shown to target CYP51. These molecules are designed to mimic the pharmacophore of established azole antifungals, which act by inhibiting the cytochrome P450-dependent lanosterol 14α-demethylase nih.gov. The inhibitory mechanism involves the coordination of the azole nitrogen with the heme iron in the enzyme's active site, disrupting ergosterol biosynthesis frontiersin.org. Pyridine-based derivatives have also been investigated as potent and selective inhibitors of T. cruzi CYP51, with compounds UDO and UDD showing promise as antichagasic agents researchgate.netpdbj.org.

| Compound Series | Target | Key Findings |

|---|---|---|

| 4-Aminopyridyl-based inhibitors | Trypanosoma cruzi CYP51 (TcCYP51) | Low nanomolar binding affinity and potent anti-parasitic activity (EC50 = 14–18 nM for compounds 27i and 27r). |

| Triazole derivatives with piperazine moiety | Fungal CYP51 | Designed as antifungal agents that inhibit ergosterol biosynthesis. |

| Pyridine-based derivatives (UDO and UDD) | Trypanosoma cruzi CYP51 (TcCYP51) | Potent and selective inhibitors with promising antichagasic activity. |

Transglutaminase 2 (TGase 2) Irreversible Inhibition

Derivatives containing piperazine and related cyclic amine cores have been explored as irreversible inhibitors of Transglutaminase 2 (TGase 2), an enzyme implicated in various physiological and pathological processes, including fibrosis and cancer. Irreversible inhibitors typically form a covalent bond with a crucial residue in the enzyme's active site, leading to permanent inactivation.

A series of Nε-acryloyllysine piperazides have been synthesized and characterized as irreversible inhibitors of TGase 2. These compounds target the active site cysteine of the enzyme. Systematic structural modifications have been performed to establish structure-activity relationships, with some compounds demonstrating excellent selectivity for TGase 2 over other transglutaminases hzdr.de.

Another class of irreversible TGase 2 inhibitors employs a 4-aminopiperidine core functionalized with an acrylamide "warhead" nih.gov. These compounds have shown potency and improved plasma stability compared to earlier series. The development of such irreversible inhibitors is a significant area of research for diseases where TGase 2 activity is dysregulated nih.govnih.govbiomedicinej.comresearchgate.net.

| Inhibitor Class | Mechanism | Key Features |

|---|---|---|

| Nε-acryloyllysine piperazides | Irreversible, covalent modification of active site cysteine | Demonstrated selectivity for TGase 2. |

| 4-Aminopiperidine acrylamides | Irreversible, covalent modification via acrylamide warhead | Potent inhibition with improved plasma stability. |

Human Equilibrative Nucleoside Transporter (ENT) Inhibition

The piperazine scaffold is a key feature in a class of compounds that inhibit human equilibrative nucleoside transporters (ENTs), which are crucial for nucleoside salvage and for regulating adenosine (B11128) levels. A notable example is the compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) and its analogues.

FPMINT has been identified as a novel inhibitor of both ENT1 and ENT2, showing a 5- to 10-fold greater selectivity for ENT2 frontiersin.orgnih.govresearchgate.net. Kinetic studies have revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the Vmax of nucleoside transport without affecting the Km nih.govnih.gov. Structure-activity relationship studies on FPMINT analogues have highlighted the importance of the fluorophenylpiperazine moiety for inhibitory activity against both ENT1 and ENT2 nih.govpolyu.edu.hk. For instance, compound 3c, an analogue of FPMINT, was identified as a particularly potent irreversible and non-competitive inhibitor of both transporters nih.gov.

| Compound | Target | IC50 | Mechanism | Selectivity |

|---|---|---|---|---|

| FPMINT | ENT1 and ENT2 | - | Irreversible, Non-competitive | 5-10 fold for ENT2 over ENT1 |

| Compound 3c (FPMINT analogue) | ENT1 and ENT2 | - | Irreversible, Non-competitive | Potent inhibitor of both |

In Vitro Pharmacological Efficacy

The in vitro pharmacological efficacy of this compound derivatives is demonstrated through their potent inhibitory activities against various enzymes and transporters as detailed in the preceding sections. The IC50 and Ki values obtained from enzymatic assays provide a quantitative measure of their potency. For instance, the sub-micromolar to low micromolar IC50 values observed for MAO-B inhibition by pyridazinone derivatives highlight their potential as effective modulators of this enzyme nih.gov. Similarly, the nanomolar efficacy of certain 4-aminopyridyl-based compounds against Trypanosoma cruzi underscores their potential as anti-parasitic agents nih.gov. The irreversible nature of inhibition observed for some derivatives against TGase 2 and ENTs signifies a prolonged duration of action at the molecular level nih.govhzdr.de. The collective in vitro data provides a strong foundation for the further pharmacological characterization of this class of compounds.

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

A series of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their anti-proliferative effects against a panel of four human cancer cell lines. The cytotoxic activity was assessed using the MTT assay. Several compounds within the series demonstrated notable activity. Specifically, compounds 6d , 6e , and 6i exhibited significant anti-proliferative effects against Colo-205 (colon cancer), MDA-MB-231 (breast cancer), and IMR-32 (neuroblastoma) cell lines researchgate.net. Compound 6d , in particular, was identified as a promising candidate for further investigation as a potential anticancer agent researchgate.net.

Similarly, a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives revealed significant cell growth inhibitory activity across a broad range of cancer cell lines. These compounds were tested against cell lines derived from liver, breast, colon, gastric, and endometrial cancers, with all synthesized compounds showing marked cytotoxicity nih.gov.

Another class of compounds, vindoline-piperazine conjugates, were synthesized and screened for their in vitro anti-proliferative activity on 60 human tumor cell lines. Among the synthesized derivatives, those containing [4-(trifluoromethyl)benzyl]piperazine (23 ) and 1-bis(4-fluorophenyl)methyl piperazine (25 ) at position 17 of the vindoline structure were found to be the most potent. These compounds displayed outstanding cytotoxic activity, with 50% growth inhibition (GI50) values below 2 μM in nearly all tested cell lines uni.lu.

The table below summarizes the anti-proliferative activity of selected this compound derivatives.

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 6d | Colo-205, MDA-MB-231, IMR-32 | Good activity | researchgate.net |

| 6e | Colo-205, MDA-MB-231, IMR-32 | Good activity | researchgate.net |

| 6i | Colo-205, MDA-MB-231, IMR-32 | Good activity | researchgate.net |

| 23 | MDA-MB-468 (Breast Cancer) | 1.00 μM | uni.lu |

| 25 | HOP-92 (Non-small cell lung cancer) | 1.35 μM | uni.lu |

Antimicrobial Spectrum (Mycobacterium spp., Candida spp., Staphylococcus spp.)

Derivatives of this compound have demonstrated a promising range of antimicrobial activities. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several compounds from this series, including 6a , 6e , 6h , 6j , 6k , and 7e , exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Further evaluation of the most active compounds revealed potent 90% inhibitory concentrations (IC90) between 3.73 and 4.00 μM, indicating their potential as effective anti-tubercular agents. Importantly, these active compounds were found to be non-toxic to human embryonic kidney (HEK-293) cells.

In terms of antifungal activity, various piperazine derivatives have been screened against Candida species. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were tested against C. albicans. The thiosemicarbazone derivatives, in particular, showed significant antifungal activity when compared to the standard drug terbinafine.

Regarding antibacterial activity against Staphylococcus species, a study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines revealed that Staphylococcus aureus was the most resistant bacterium among those tested. However, three compounds, 3d , 3g , and 3k , were found to be more potent than ampicillin against methicillin-resistant S. aureus (MRSA).

The table below summarizes the antimicrobial spectrum of selected derivatives.

| Compound | Microbial Species | Activity (MIC/IC50) | Reference |

| 6a, 6e, 6h, 6j, 6k, 7e | Mycobacterium tuberculosis H37Ra | IC50: 1.35 - 2.18 μM | |

| 3d, 3g, 3k | Methicillin-resistant Staphylococcus aureus (MRSA) | More potent than ampicillin | |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Candida albicans | Significant activity |

Antichlamydial Activity Assessment

Research into the antichlamydial properties of this compound derivatives has identified promising candidates for the development of new treatments against Chlamydia trachomatis. A study focused on the synthesis and evaluation of molecules designed as dysregulators of cylindrical proteases included derivatives of 1-(pyridin-2-yl)piperazine.

In this study, the compound 2-methyl-1-(4-(pyridin-2-yl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl) propan-1-one (34) was synthesized and tested for its antichlamydial activity. While this specific compound did not show activity, the study revealed important structure-activity relationships for related piperazine derivatives. For instance, replacing the phenyl group on the piperazine moiety with an o-tolyl (35 ), 2,5-dimethyl phenyl (36 ), or 3,4-dichloro phenyl (37 ) group led to enhanced antichlamydial activity. These findings suggest that the substitution pattern on the aromatic ring attached to the piperazine is crucial for antichlamydial efficacy. The study concluded that this chemical scaffold represents a promising starting point for the development of selective antichlamydial drugs.

Antiplasmodial Activity

Several studies have highlighted the potential of this compound derivatives as antiplasmodial agents, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A high-throughput screening program identified two piperazine sulfonamides with activity against P. falciparum. Structure-activity relationship studies on these hits revealed that while the furan and nitrophenyl groups could be modified with some retention of activity, the thiourea group was critical for the antiplasmodial effect.

In another study, a library of piperazine-tethered thiazole compounds was synthesized and screened for antiplasmodial activity. The hit compound, 2291-61 , demonstrated a potent antiplasmodial EC50 of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum and a selectivity index of over 140. This compound was found to be an early-acting agent, capable of inhibiting multiple stages of parasite development.

Furthermore, a series of 4-aminoquinoline-pyrimidine hybrids linked through diamine-piperazine linkers were synthesized and evaluated for their in vitro antiplasmodial activity. Several of these hybrid compounds displayed promising activity against both the D6 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains of P. falciparum.

The table below presents the antiplasmodial activity of a key derivative.

| Compound | Plasmodium falciparum Strain | Activity (EC50) | Reference |

| 2291-61 | Dd2 (chloroquine-resistant) | 102 nM |

Preclinical In Vivo Pharmacological Characterization

Models of Neuropharmacological Modulation

Preclinical in vivo studies have demonstrated the potential of this compound derivatives in modulating neurological pathways, suggesting their utility in the treatment of various neurological disorders.

A study investigating the protective effects of a piperazine derivative, N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester (D2) , against aluminium-induced neurotoxicity in rats showed significant neuroprotective potential. In behavioral tests such as the Morris water maze and elevated plus maze, treatment with compound D2 improved short-term memory and reduced anxiety levels in rats exposed to aluminium chloride. The compound also attenuated the neurotoxic effects by lowering acetylcholinesterase (AChE) activity and restoring the levels of endogenous antioxidant enzymes.

Another study synthesized a novel series of 1,3,5-trisubstituted-2-pyrazoline derivatives and evaluated their neuropharmacological potential in vivo. The compounds exhibited significant antidepressant and anti-anxiety activities in various behavioral models. Compounds PFC-3 and PFC-12 were identified as the most active derivatives in the series, with their efficacy linked to the inhibition of monoamine oxidase A (MAO-A).

Anti-inflammatory and Antinociceptive Efficacy Studies

Derivatives of this compound have been investigated for their anti-inflammatory and antinociceptive properties in various preclinical in vivo models.

One study focused on the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) . In the formalin test, LQFM-008 reduced the licking time in both the neurogenic and inflammatory phases. It also increased the latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic mechanisms. In the carrageenan-induced paw edema model, LQFM-008 significantly reduced edema formation. Furthermore, it decreased cell migration and protein exudation in the carrageenan-induced pleurisy test. The antinociceptive effect of LQFM-008 was found to be mediated through the serotonergic pathway.

Another study synthesized novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives and evaluated their analgesic and anti-inflammatory activities. In a p-benzoquinone-induced writhing study, these derivatives demonstrated potent antinociceptive effects. Similar results were observed in acetic acid-induced abdominal writhing tests, indicating the analgesic potential of these piperazine derivatives.

Anti-tumor Efficacy in Animal Models

The therapeutic potential of compounds containing the pyridinyl-piperazine moiety has been extended to oncology, with several derivatives demonstrating significant anti-tumor activity in preclinical animal models. Research into structurally related pyrido[2,3-d]pyrimidine derivatives, which incorporate a fused pyridine (B92270) ring system and are often substituted with piperazine groups, has shown notable efficacy in vivo.

Specifically, certain pyrido[2,3-d]pyrimidine derivatives have been evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice to simulate tumor growth. Compounds 70 and 71 from this class demonstrated significant inhibition of tumor growth in both Colo-205 (colon cancer) and U87MG (glioblastoma) xenograft models. rsc.org Another derivative, compound 74 , which acts as a dual inhibitor of ERK and PI3K, also displayed significant anticancer activity in an HCT-116 (colorectal carcinoma) xenograft model without causing obvious adverse effects. rsc.org These findings underscore the promise of this structural scaffold in developing targeted cancer therapies. While these compounds are not direct derivatives of this compound, their efficacy highlights the potential of the broader class of pyridine and piperazine-containing heterocycles as a foundation for novel anticancer agents warranting further in vivo investigation. plos.org

Table 1: Anti-tumor Efficacy of Selected Pyrido[2,3-d]pyrimidine Derivatives in Xenograft Models

| Compound | Cancer Cell Line | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Compound 70 | Colo-205, U87MG | Xenograft | Showed favorable antiproliferative effects and significant tumor growth inhibition with manageable toxicity. | rsc.org |

| Compound 71 | Colo-205, U87MG | Xenograft | Demonstrated significant tumor growth inhibitions and useful pharmacokinetic features. | rsc.org |

| Compound 74 | HCT-116 | Xenograft | Displayed significant anticancer activity in vivo without eliciting obvious adverse consequences. | rsc.org |

Anxiolytic-like Effects in Behavioral Models

Derivatives of 4-(Pyridin-2-yl)piperazine are recognized for their significant interactions with the central nervous system, particularly in modulating anxiety-related behaviors. The anxiolytic potential of these compounds is frequently assessed using established behavioral paradigms in rodents, such as the elevated plus-maze (EPM) and the light-dark box (LDB) tests. nih.govnih.gov These models rely on the conflict between the animal's natural tendency to explore a new environment and its aversion to open, elevated, or brightly lit spaces. nih.govnih.gov

One notable derivative, p-MPPI (4-(2'-methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine), a 5-HT1A receptor antagonist, has demonstrated a significant and dose-related anxiolytic profile in the murine elevated plus-maze test. nih.gov At lower doses, p-MPPI increased exploratory behavior in the open arms of the maze, a classic indicator of reduced anxiety. nih.gov

Other piperazine derivatives have also shown efficacy in these models. The compound LQFM032 (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol) exhibited anxiolytic-like activity in both the EPM and LDB tests by increasing the number of entries and the time spent in the open arms and the light area, respectively. nih.gov Similarly, 2-[4(4-nitro phenyl) piperazine-1-yl]-N-benzylacetamide showed potent anxiolytic activity in both the EPM and LDB models, with effects comparable to the standard anxiolytic drug diazepam. soeagra.com These studies collectively indicate that the piperazine scaffold, particularly when combined with a pyridine or other aromatic moieties, is a promising framework for the development of novel anxiolytic agents.

Table 2: Anxiolytic-like Effects of this compound Derivatives in Behavioral Models

| Compound | Behavioral Model | Animal | Key Findings | Reference |

|---|---|---|---|---|

| p-MPPI | Elevated Plus-Maze (EPM) | Mice | Produced a significant, dose-related anxiolytic profile on conventional and ethological measures. | nih.gov |

| LQFM032 | Elevated Plus-Maze (EPM), Light-Dark Box (LDB) | Mice | Increased entries and time spent on open arms (EPM); increased transitions and time in light area (LDB). | nih.gov |

| 2-[4(4-nitro phenyl) piperazine-1-yl]-N-benzylacetamide | Elevated Plus-Maze (EPM), Light-Dark Box (LDB) | Mice | Showed significant anxiolytic activity compared to control and comparable to diazepam. | soeagra.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Number |

|---|---|

| 4-(2'-methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine | p-MPPI |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol | LQFM032 |

| 2-[4(4-nitro phenyl) piperazine-1-yl]-N-benzylacetamide | Not Applicable |

| Pyrido[2,3-d]pyrimidine Derivative | Compound 70 |

| Pyrido[2,3-d]pyrimidine Derivative | Compound 71 |

| Pyrido[2,3-d]pyrimidine Derivative | Compound 74 |

Structure Activity Relationship Sar Studies of 4 Pyridin 2 Yl Piperazin 1 Amine Derivatives

Impact of Substituent Modifications on Binding Affinity and Selectivity

The binding affinity of a molecule to its biological target and its selectivity for that target over others are critical determinants of its therapeutic potential. For derivatives of 4-(pyridin-2-yl)piperazin-1-amine (B6259474), modifications to the pyridine (B92270) and piperazine (B1678402) rings, as well as the nature of the linker chains, have been shown to significantly impact these parameters.

Substitutions on the pyridine ring of this compound derivatives can have a profound effect on their binding affinity and selectivity for various receptors. The nature and position of these substituents can alter the electronic properties and steric profile of the molecule, influencing its interaction with the target protein.

Research on analogs of epibatidine, which share a pyridine ring structure, has demonstrated the significant impact of substituents on binding affinity for neuronal nicotinic receptors. nih.gov For instance, the introduction of different halogen atoms (fluoro, bromo) or an amino group at the 2'-position of the pyridine ring resulted in varying degrees of affinity and selectivity for different receptor subtypes. nih.gov Specifically, a fluoro analog showed significantly greater affinity for β2-containing receptors over β4-containing receptors. nih.gov In contrast, some substitutions, such as hydroxy, dimethylamino, and trifluoromethanesulfonate (B1224126) groups, led to a substantial loss of affinity. nih.gov

The presence and positioning of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) on pyridine derivatives have been shown to enhance their antiproliferative activity against cancer cell lines. nih.gov Conversely, the introduction of halogen atoms or bulky groups tended to decrease this activity. nih.gov The number of methoxy groups has also been correlated with inhibitory concentration (IC50) values, with an increase in the number of these groups leading to lower IC50 values and thus higher potency. nih.gov

The insertion of a phenyl group at the C4 position of the pyridine ring has shown variable effects on the affinity for sigma-1 receptors (σ1R). nih.gov While it had a negligible impact in some cases, it significantly decreased affinity in others, particularly when the linker chain length was increased. nih.gov

These findings underscore the critical role of pyridine ring substitutions in fine-tuning the pharmacological profile of this compound derivatives. The electronic and steric effects of these substituents can either enhance or diminish binding to specific targets, highlighting the importance of careful selection and placement of functional groups in drug design.

Table 1: Impact of Pyridine Ring Substitutions on Biological Activity

| Substituent | Position | Effect on Activity | Reference |

| Fluoro | 2' | 52- to 875-fold greater affinity at β2- than at β4-containing receptors | nih.gov |

| Bromo | 2' | 4- to 55-fold greater affinity at β2- than at β4-containing receptors | nih.gov |

| Amino | 2' | 10- to 115-fold greater affinity at β2- than at β4-containing receptors | nih.gov |

| Hydroxy, Dimethylamino, Trifluoromethanesulfonate | 2' | Affinities too low for accurate measurement | nih.gov |

| -OMe, -OH, -C=O, -NH2 | Various | Enhanced antiproliferative activity | nih.gov |

| Halogen atoms, Bulky groups | Various | Lower antiproliferative activity | nih.gov |

| Phenyl | C4 | No impact or decreased σ1R affinity depending on linker | nih.gov |

The piperazine ring is a common scaffold in medicinal chemistry, and its modification in derivatives of this compound plays a crucial role in determining their biological activity. Alterations to this ring can influence factors such as binding affinity, selectivity, and even the mechanism of action.

Studies on nucleozin (B1677030) analogs, which feature a piperazine ring, have highlighted its importance for anti-influenza activity. plos.org Modifications to the piperazine ring in these analogs led to a decrease in their antiviral efficacy, emphasizing the necessity of the intact piperazine moiety for maintaining activity. plos.org

In the context of inflammatory caspase inhibitors, varying the substituents on the piperazine ring of a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold led to the discovery of potent and selective inhibitors. researchgate.net For example, an ethylbenzene (B125841) derivative displayed low nanomolar inhibitory constants (Ki) for caspases-1, -4, and -5. researchgate.net This demonstrates that even subtle changes to the piperazine substituent can significantly impact potency and selectivity.

The nature of the substituent on the piperazine ring can also influence the compound's interaction with different receptors. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the type of substituent was critical for their analgesic activity. nih.gov Similarly, research on pyrimidin-4-one derivatives bearing a piperazine ring identified a compound with potent inhibitory activity against GSK-3β, a target for antidepressant drugs. nih.gov

Furthermore, the introduction of different functional groups to the piperazine ring can affect the formation of metal complexes and their subsequent chemical reactivity. rsc.org The steric and electronic effects of these substituents can dictate the outcome of chemical reactions, such as the formation of amidines. rsc.org

The replacement of the piperazine ring with a piperidine (B6355638) ring has also been explored. In a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, derivatives with a piperidine core generally showed higher affinity for the sigma-1 receptor compared to those with a piperazine core. nih.gov

Table 2: Impact of Piperazine Ring Modifications on Biological Activity

| Modification | Scaffold/Derivative Series | Effect on Activity | Reference |

| General Modifications | Nucleozin analogs | Loss of anti-influenza activity | plos.org |

| Ethylbenzene substituent | 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Potent pan-selective inhibition of inflammatory caspases | researchgate.net |

| Various 1-substituents | 4-(1,2-diphenylethyl)piperazine | Strong analgesic activity | nih.gov |

| Unsubstituted | Pyrimidin-4-one derivative | Potent GSK-3β inhibition | nih.gov |

| Replacement with Piperidine | Histamine H3/Sigma-1 antagonists | Higher affinity for sigma-1 receptor | nih.gov |

The linker chain connecting the core heterocyclic structures and the appended side chains are critical components that significantly influence the biological activity of this compound derivatives. The length, rigidity, and chemical nature of these linkers and side chains can dramatically alter a compound's binding affinity, selectivity, and pharmacokinetic properties.

The length of the linker between a 1-benzylpiperidine (B1218667) moiety and a pyridine ring has been shown to be crucial for affinity to the σ1 receptor. Increasing the linker length from an amino group to an ethylamino, propylamino, and butylamino group resulted in a progressive increase in affinity. nih.gov However, this trend is not universal. In a series of histamine H3 receptor antagonists, extending the alkyl chain length of piperazine derivatives led to a decrease in affinity. nih.gov Similarly, elongation of the intermediate alkyl chain in a series of dopamine (B1211576) D4 receptor ligands caused a decrease in affinity. nih.gov

The composition of the linker is also a key determinant of activity. The insertion of a piperazine moiety into the linker of Proteolysis Targeting Chimeras (PROTACs) can enhance rigidity and solubility, which can positively impact their biological efficacy. nih.gov However, the way the piperazine is connected, for instance, through an amide bond versus a triazole ring formed by click chemistry, can significantly alter the pKa of the piperazine and thus its protonation state and properties. nih.gov

Side chain modifications also play a pivotal role. In a series of adenosine (B11128) A2A receptor inverse agonists, the introduction of an ethylamine (B1201723) chain to the piperazine ring yielded derivatives with higher affinity than those with just a phenyl or benzyl (B1604629) residue. mdpi.com Conversely, a longer phenylethyl group or substituents on the phenyl ring led to a drop in binding activity. mdpi.com

Table 3: Influence of Linker and Side Chains on Biological Activity

| Linker/Side Chain Modification | Derivative Series | Effect on Activity | Reference |

| Increased alkyl chain length | σ1 Receptor Ligands | Increased affinity | nih.gov |

| Increased alkyl chain length | Histamine H3 Receptor Antagonists | Decreased affinity | nih.gov |

| Elongated intermediate alkyl chain | Dopamine D4 Receptor Ligands | Decreased affinity | nih.gov |

| Introduction of piperazine in linker | PROTACs | Can improve rigidity and solubility | nih.gov |

| Ethylamine side chain on piperazine | Adenosine A2A Receptor Inverse Agonists | Higher affinity | mdpi.com |

| Phenylethyl side chain on piperazine | Adenosine A2A Receptor Inverse Agonists | Decreased affinity | mdpi.com |

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds. For derivatives of this compound that possess stereocenters, the different stereoisomers can exhibit distinct pharmacological profiles, including differences in binding affinity, efficacy, and off-target effects.

A study on new series of piperidin-4-one derivatives, which are structurally related to the piperazine core, demonstrated the significant effect of stereochemistry on their antibacterial, antifungal, and anthelmintic activities. nih.gov The specific spatial arrangement of substituents around the piperidine ring was found to be crucial for their biological action. nih.gov

In the case of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, which possess a chiral center, the S-(+) enantiomers generally exhibited stronger analgesic activity than their R-(-) counterparts. nih.gov In fact, the most potent compound in this series, an S-(+) enantiomer, was found to be 105 times more potent than morphine. nih.gov Interestingly, the R-(-) enantiomers of some derivatives displayed narcotic antagonist activity, a property not observed in the S-(+) enantiomers. nih.gov This highlights how opposite enantiomers can have not only different potencies but also qualitatively different pharmacological effects.

These findings underscore the importance of considering stereochemistry in the design and development of this compound derivatives. The synthesis and evaluation of individual stereoisomers are often necessary to identify the eutomer (the more active isomer) and to understand the full pharmacological profile of a chiral drug candidate.

Relationship between Physicochemical Properties and Biological Activity

The biological activity of a drug molecule is not solely determined by its ability to bind to a specific target but is also heavily influenced by its physicochemical properties. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For this compound derivatives, lipophilicity and membrane permeability are particularly important.

Lipophilicity, the affinity of a molecule for a lipid environment, and membrane permeability, its ability to cross biological membranes, are critical for oral bioavailability and reaching the target site of action, especially for drugs targeting the central nervous system (CNS).

In a series of neuronal nitric oxide synthase (nNOS) inhibitors based on a 2-aminopyridine (B139424) scaffold, modulation of lipophilicity was a key strategy to improve permeability. nih.gov Increasing the lipophilicity of the amine functionality, for instance, by having a tertiary amine instead of a primary amine, generally led to higher effective permeability. nih.gov The introduction of a rigid alkyne and lipophilic alkyl substituents also enhanced permeability. nih.gov Furthermore, substituting a methyl group with more hydrophobic groups like CF2H and CF3 at the 4-position of the 2-aminopyridine head significantly increased permeability. nih.gov

The protonation state of the piperazine ring, which is influenced by its chemical environment, can affect its lipophilicity and solubility. In a study of histamine H3 and sigma-1 receptor antagonists, derivatives with a piperazine core were found to exist in both monoprotonated and diprotonated forms at physiological pH, which can impact their ability to cross membranes. nih.gov In contrast, the corresponding piperidine derivatives were almost exclusively in the monoprotonated form. nih.gov

Research on nucleozin analogs has shown that replacing a nitrogen atom in the aniline (B41778) group with a methine group decreases solubility and increases lipophilicity. plos.org This highlights the delicate balance between these two properties that needs to be managed in drug design.

Table 4: Relationship Between Physicochemical Properties and Biological Activity

| Physicochemical Property | Modification | Effect | Reference |

| Lipophilicity | Tertiary amine vs. primary amine | Higher effective permeability | nih.gov |

| Lipophilicity | Rigid alkyne and lipophilic alkyl substituents | Higher permeability | nih.gov |

| Lipophilicity | CF2H and CF3 substitution | Increased permeability | nih.gov |

| Protonation State (Piperazine) | Exists as mono- and diprotonated forms | Can impact membrane crossing | nih.gov |

| Lipophilicity/Solubility | Replacement of nitrogen with methine | Decreased solubility, increased lipophilicity | plos.org |

Protonation States and Receptor Interactions

The interaction of this compound derivatives with their biological targets is profoundly influenced by the molecule's ionization state at physiological pH. The presence of multiple basic nitrogen atoms—within the pyridine ring, the piperazine core, and the terminal amine—means that these compounds can exist in various protonation states. This characteristic is a critical determinant of their binding affinity and selectivity for different receptors, particularly sigma (σ) receptors.

Research into the structure-activity relationships (SAR) of analogous compounds has revealed that the inhibitory potency can be directly ascribed to the specific protonation states adopted by the molecule. nih.gov For instance, in studies of derivatives with a 4-(pyridin-4-yl)piperazin-1-yl core, the protonation behavior at a physiological pH of 7.4 was computationally analyzed to understand differences in receptor affinity. nih.gov

The analysis showed that the electronic properties of substituents have a significant impact on the basicity (and thus the protonation) of the nitrogen atoms. An electron-releasing group on the pyridine ring, such as an amino group, increases the electron density on the pyridine nitrogen. This enhanced basicity makes the pyridine nitrogen more susceptible to protonation compared to the unsubstituted pyridine (pKa of 5.2). nih.gov Consequently, this can influence which of the nitrogen atoms in the piperazine ring becomes protonated.

A comparative study highlighted the difference between a piperazine-containing compound and its piperidine analogue. At pH 7.4, the piperazine derivative was found to exist as a mixture of both monoprotonated and diprotonated species in nearly equal measure. In contrast, the piperidine analogue was almost exclusively found in its monoprotonated form. nih.gov This difference in protonation distribution was identified as a key factor governing the compound's interaction with the receptor binding site.

| Compound Core | Predominant Protonation State(s) | Distribution |

|---|---|---|

| Piperazine Derivative | Monoprotonated and Diprotonated | Nearly equal amounts of each state |

| Piperidine Derivative | Monoprotonated | Almost exclusively in this state |

Furthermore, the position of the nitrogen atom within the pyridine ring is a crucial structural element that dictates receptor selectivity. SAR studies on a series of pyridylpiperazines demonstrated a clear preference for different sigma receptor subtypes based on the pyridyl isomer. Derivatives containing the (2-pyridyl)piperazine moiety, characteristic of the parent compound, showed a tendency to favor σ₂ receptors. Conversely, their (3-pyridyl)piperazine and (4-pyridyl)piperazine counterparts displayed lower affinity for σ₂ receptors and a preference for σ₁ receptors. nih.gov This shift in selectivity underscores that the geometric and electronic differences imparted by the nitrogen's location directly influence the molecule's ability to form key interactions within the binding pockets of these distinct receptor subtypes.

| Isomer | Primary Receptor Preference | Key Finding |

|---|---|---|

| (2-Pyridyl)piperazine | σ₂ Receptors | Optimal for developing selective σ₂ ligands. |

| (3-Pyridyl)piperazine | σ₁ Receptors | Showed lower affinity for σ₂ receptors. |

| (4-Pyridyl)piperazine | σ₁ Receptors | Lost σ₂ selectivity compared to the 2-pyridyl isomer. |

An in-depth analysis of "this compound" and its derivatives through the lens of computational chemistry reveals a landscape of modern drug discovery techniques. These computational methods are pivotal in understanding and predicting the behavior of this chemical scaffold, paving the way for its potential therapeutic applications.

Research Applications and Broader Scientific Contributions

Utilization as a Synthetic Intermediate for Advanced Pharmaceutical Candidates

The piperazine (B1678402) moiety is a prevalent heterocycle in numerous biologically active compounds and approved drugs. nih.gov Its presence can significantly influence the physicochemical properties, structural conformation, and synthetic accessibility of a molecule. nih.gov 4-(Pyridin-2-yl)piperazin-1-amine (B6259474), in particular, serves as a crucial starting material or intermediate in the synthesis of advanced pharmaceutical candidates. nih.govnih.gov Its utility stems from the reactivity of its constituent parts, allowing for a variety of chemical modifications to generate libraries of compounds for drug discovery programs.

The synthesis of complex molecules often involves multi-step procedures where the piperazine ring is introduced as a key structural element. nih.gov For instance, derivatives of piperazine are integral to the structure of several kinase inhibitors used in oncology. nih.gov The general synthetic strategies often involve nucleophilic substitution reactions at the piperazine nitrogen, allowing for the attachment of various functional groups and the exploration of structure-activity relationships. nih.gov

Probes for Investigating Receptor Interactions and Signaling Pathways

The structural motif of 4-(pyridin-2-yl)piperazine is found in compounds designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. nih.govnih.gov By modifying this core structure, researchers can develop chemical probes to investigate receptor binding, function, and downstream signaling pathways. These probes are invaluable tools for understanding the molecular basis of diseases and for the validation of new drug targets.

For example, piperazine derivatives have been synthesized and evaluated for their affinity and selectivity for dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov Docking studies and binding assays help to elucidate the key molecular interactions between the ligand and the receptor, guiding the design of more potent and selective compounds. nih.gov The ability to systematically alter the substituents on the pyridine (B92270) and piperazine rings allows for a detailed exploration of the structure-activity relationship, providing insights into the pharmacophoric requirements for receptor recognition. nih.gov

Development of Agrochemical Formulations (Research Perspective)

From a research perspective, the piperidine (B6355638) and piperazine scaffolds, which are structurally related to this compound, have been explored for their potential in agrochemical development. science.govijnrd.org Piperidine derivatives have shown biological activity against various pests and can be utilized in the creation of insecticides and pesticides. ijnrd.org The structural features of this compound make it an interesting starting point for the synthesis of novel compounds with potential herbicidal, fungicidal, or insecticidal properties. The exploration in this area focuses on creating derivatives that are effective against specific agricultural targets while having minimal impact on non-target organisms and the environment.

Exploration in Material Science for Novel Compound Development

The application of piperazine-containing compounds extends beyond the life sciences into material science. science.gov The rigid and well-defined structure of the piperazine ring, combined with the potential for functionalization, makes it a candidate for the construction of novel organic materials. Research in this area includes the synthesis of polymers, coordination complexes, and functional dyes. The pyridine and piperazine nitrogens can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic, magnetic, or optical properties. Furthermore, the aromatic pyridine ring can be modified to tune the electronic and photophysical properties of the resulting materials.

Potential in Developing Diagnostic Agents for Targeted Imaging

The development of targeted imaging agents is a rapidly growing field in medicine, enabling the non-invasive visualization of biological processes and the diagnosis of diseases such as cancer. mdpi.com The 4-(pyridin-2-yl)piperazine scaffold can be incorporated into molecules designed as probes for positron emission tomography (PET) or other imaging modalities. nih.goviu.edu By attaching a radionuclide, such as carbon-11 (B1219553) or fluorine-18, to a molecule that selectively binds to a specific biological target (e.g., a receptor or an enzyme overexpressed in a tumor), it is possible to visualize the distribution of that target in the body. nih.goviu.edunih.gov

For instance, derivatives of 4-(pyridin-2-yl)piperazine have been investigated as potential PET tracers for imaging neuroinflammation and various receptors in the brain. nih.goviu.eduresearchgate.net The design of these imaging agents requires a careful balance of properties, including high target affinity and selectivity, appropriate pharmacokinetics for imaging, and the ability to be radiolabeled efficiently. nih.goviu.edu

Emerging Research Directions and Future Perspectives for 4 Pyridin 2 Yl Piperazin 1 Amine

Novel Target Identification and Validation

The inherent versatility of the 4-(pyridin-2-yl)piperazin-1-amine (B6259474) scaffold allows for its adaptation to interact with a variety of biological targets beyond its initially recognized activities. Researchers are actively identifying and validating novel targets to expand its therapeutic applications.

One significant area of exploration is in the domain of protein kinases. For instance, derivatives based on a similar piperidine-amine core have been identified as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). nih.gov PKB is a critical node in cell signaling pathways that govern growth and survival, and its dysregulation is a hallmark of many cancers. nih.gov The optimization of related structures has yielded compounds with nanomolar inhibitory potency and high selectivity for PKB over other kinases like PKA, demonstrating the scaffold's potential in oncology. nih.gov

Another promising frontier is the targeting of G-protein coupled receptors, such as the adenosine (B11128) A2A receptor (A2AAR). This receptor is a key modulator of neuronal function and immune responses, making it a valuable target for neurodegenerative diseases like Parkinson's disease and for cancer immunotherapy. mdpi.com Studies on piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have produced potent and selective A2AAR inverse agonists. mdpi.com The strategic modification of the piperazine (B1678402) moiety on this related scaffold has been shown to significantly influence binding affinity and selectivity, highlighting a clear path for designing novel A2AAR modulators based on the pyridin-piperazine core. mdpi.com

Furthermore, the scaffold is being investigated for its potential to inhibit receptor tyrosine kinases involved in cancer progression. For example, 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important drivers in certain types of non-small cell lung cancer. mdpi.comnih.gov

Table 1: Investigated Novel Targets for Pyridin-Piperazine and Related Scaffolds

| Target Class | Specific Target | Therapeutic Area | Key Findings | Reference(s) |

|---|---|---|---|---|

| Protein Kinase | Protein Kinase B (PKB/Akt) | Cancer | Orally bioavailable inhibitors demonstrated tumor growth inhibition in xenograft models. | nih.gov |

| GPCR | Adenosine A2A Receptor (A2AAR) | Parkinson's Disease, Cancer | Derivatives act as potent and selective inverse agonists with good drug-likeness profiles. | mdpi.com |

Multitarget Ligand Design Based on the Core Scaffold

The complexity of multifactorial diseases like Alzheimer's disease (AD) and certain cancers has spurred the development of multitarget-directed ligands (MTDLs). benthamscience.comacs.org The strategy involves creating a single chemical entity capable of modulating multiple biological targets simultaneously, which can lead to improved therapeutic efficacy. acs.org The this compound scaffold is an ideal starting point for MTDL design due to its structural adaptability. researchgate.net

In the context of neurodegenerative disorders, research has focused on combining the piperazine core with other pharmacophores to hit key pathological targets. For example, piperazine-substituted chalcones have been evaluated as inhibitors of monoamine oxidases (MAOs), cholinesterases (ChEs), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), all of which are implicated in the progression of Alzheimer's disease. researchgate.net Similarly, derivatives of the natural alkaloid piperine, which contains a piperidine (B6355638) ring, have been developed into MTDLs that inhibit both ChEs and BACE-1, while also preventing the aggregation of amyloid-β peptides. nih.gov One such derivative, PD07, demonstrated neuroprotective effects and improved cognition in preclinical models of amnesia. nih.gov

This approach leverages the piperazine ring as a central linker to connect different functional moieties, each designed to interact with a specific target. The goal is to create a synergistic effect that cannot be achieved by single-target agents or combination therapies. acs.org

Table 2: Examples of Multitarget Ligand Design Strategies

| MTDL Strategy | Targets | Disease Focus | Example Compound/Series | Reference(s) |

|---|---|---|---|---|

| Chalcone-Piperazine Hybrids | MAO-B, AChE, BACE-1 | Neurological Disorders | Piperazine-containing 1,3-diphenylprop-2-en-1-one derivatives | researchgate.net |

| Piperine-Piperazine Hybrids | Cholinesterases (AChE, BuChE), BACE-1, Aβ Aggregation | Alzheimer's Disease | PD07 | nih.gov |

Advanced Drug Delivery Systems (Conceptual Research)

For derivatives targeting the central nervous system, overcoming the blood-brain barrier (BBB) is a major challenge. Conceptual approaches include the use of nano-drug delivery systems (NDDs), where the active compound is encapsulated within nanoparticles. nih.gov These carriers can be engineered from materials like polymers or lipids to facilitate transport across the BBB. mdpi.com

Another promising conceptual avenue is the development of peptide-drug conjugates (PDCs). nih.gov In this model, a derivative of this compound would be covalently linked to a specific peptide. This peptide could be a tumor-homing peptide to target cancer cells or a BBB-shuttling peptide to facilitate brain entry. nih.gov Such systems can improve biocompatibility and prolong the in-vivo half-life of the drug. nih.gov While specific applications for this compound are still in the conceptual phase, the principles established for other therapeutics provide a clear roadmap for future research.

Combination Therapies in Preclinical Models

For complex diseases, combination therapy is a standard clinical practice. semanticscholar.org The preclinical evaluation of combination regimens is essential to identify synergistic interactions and to prioritize the most promising combinations for clinical testing. While specific preclinical combination studies involving this compound are not yet widely published, the rationale for its use in such regimens can be conceptualized based on its known and potential mechanisms of action.

For instance, a novel derivative targeting a specific kinase pathway in cancer could be combined with standard-of-care chemotherapy. The biological rationale would be to attack the cancer cell through two distinct mechanisms, potentially overcoming resistance and improving treatment outcomes. semanticscholar.org Preclinical in vivo models, such as human tumor xenografts in mice, would be critical for evaluating the efficacy and safety of such combinations. nih.gov

Similarly, in neurodegenerative diseases, a multitarget derivative of the this compound scaffold could be combined with existing symptomatic treatments. For example, an MTDL with anti-inflammatory and anti-amyloid properties could be tested in preclinical models alongside a standard cholinesterase inhibitor to assess whether the combination can provide both symptomatic relief and disease modification. nih.gov The success of these preclinical models relies on a strong biological rationale and the ability to demonstrate pharmacological advantages over monotherapy. semanticscholar.org

Computational Design of Enhanced Potency and Selectivity

Modern drug discovery heavily relies on computational methods to accelerate the design-synthesis-test cycle. For the this compound scaffold, in silico techniques are instrumental in designing new derivatives with enhanced potency and, crucially, improved selectivity for their intended targets. rsc.org

Molecular docking simulations are widely used to predict how a designed molecule will bind to the active site of a target protein. nih.govrsc.org This allows medicinal chemists to visualize binding interactions and make rational modifications to the lead structure to improve its affinity. For example, docking studies on piperazine-triazole conjugates identified key binding interactions within the colchicine (B1669291) binding site of tubulin, guiding the synthesis of potent anti-cancer agents. rsc.org Compound 10ec from this series showed high cytotoxicity against the BT-474 breast cancer cell line and was found to induce apoptosis. rsc.org

In another study, the design of new thiazolylhydrazine-piperazine derivatives as selective MAO-A inhibitors was guided by docking studies. mdpi.com These studies helped rationalize why certain structural modifications, such as replacing a morpholine (B109124) ring with a piperazine ring, could enhance activity. mdpi.com Furthermore, Density Functional Theory (DFT) calculations can be employed to explore the physical and chemical properties of a molecule, providing insights into its stability and reactivity, as was done for the multitarget ligand PD07. nih.gov These computational approaches are essential for refining the structure of lead compounds to maximize their therapeutic potential while minimizing off-target effects.

Table 3: Mentioned Compounds

| Compound Name | Chemical Structure/Description |

|---|---|

| This compound | C₉H₁₄N₄ |

| 10ec | A substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative |

| PD07 | A multitarget-directed ligand derived from piperine |

| Bis(7)-tacrine | A homodimer of the acetylcholinesterase inhibitor tacrine |

| N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)pyridin-2-amine | C₁₈H₂₄N₄O |

| ALK | Anaplastic lymphoma kinase |

| ROS1 | c-ros oncogene 1 kinase |

| PKB/Akt | Protein Kinase B |

| PKA | Protein Kinase A |

| A₂AAR | Adenosine A₂A receptor |

| MAO | Monoamine oxidase |

| ChE | Cholinesterase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.